molecular formula C12H18O2 B2928236 2-(Adamantan-2-yl)acetic acid CAS No. 26082-22-4

2-(Adamantan-2-yl)acetic acid

Cat. No. B2928236
CAS RN: 26082-22-4
M. Wt: 194.274
InChI Key: KVBKBENCOHRLFW-UHFFFAOYSA-N
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Patent
US05650406

Procedure details

Aqueous 2.5 N sodium hydroxide solution 433 ml was added to methanol solution 1125 ml of 2-adamantyl acetic acid methyl ester 150 g (0.72 mol) and stirred at room temperature for 6 hours. Reaction mixture was concentrated in vacuo. Aqueous sodium bicarbonate solution was added to the residue and the mixture was washed with ether. Aqueous layer was adjusted to pH 1 by adding 12 N hydrochloric acid, extracted with ethyl acetate and dried with anhydrous sodium sulfate.
Quantity
433 mL
Type
reactant
Reaction Step One
Name
2-adamantyl acetic acid methyl ester
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:17])[CH2:6][CH:7]1[CH:14]2[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:16][CH:8]1[CH2:9]3)[CH2:13]2>CO>[CH:14]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:16][CH:8]([CH2:9]3)[CH:7]1[CH2:6][C:5]([OH:17])=[O:4])[CH2:13]2 |f:0.1|

Inputs

Step One
Name
Quantity
433 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
2-adamantyl acetic acid methyl ester
Quantity
150 g
Type
reactant
Smiles
COC(CC1C2CC3CC(CC1C3)C2)=O
Name
Quantity
1125 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Aqueous sodium bicarbonate solution was added to the residue
WASH
Type
WASH
Details
the mixture was washed with ether
ADDITION
Type
ADDITION
Details
by adding 12 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C12C(C3CC(CC(C1)C3)C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.